
Titanium disilicide
Descripción general
Descripción
Titanium disilicide is an inorganic chemical compound composed of titanium and silicon, with the chemical formula TiSi₂. It is known for its black orthorhombic crystal structure and is widely used in the semiconductor industry due to its excellent electrical conductivity and thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium disilicide can be synthesized through several methods:
Direct Reaction: Titanium or titanium hydride reacts with silicon at high temperatures to form this compound. [ \text{Ti} + 2\text{Si} \rightarrow \text{TiSi}_2 ]
Aluminothermic Reduction: This method involves the ignition of aluminum powder, sulfur, silicon dioxide, and titanium dioxide or potassium hexafluorotitanate.
Electrolysis: Electrolysis of a melt of potassium hexafluorotitanate and titanium dioxide.
Chemical Vapor Deposition: Reaction of titanium tetrachloride with silane, dichlorosilane, or silicon. [ \text{TiCl}_4 + 2\text{SiH}_4 \rightarrow \text{TiSi}_2 + 4\text{HCl} + 2\text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is typically produced using chemical vapor deposition due to its ability to form high-purity films essential for semiconductor applications .
Análisis De Reacciones Químicas
Direct Reaction of Titanium and Silicon
The simplest method involves heating titanium and silicon in stoichiometric ratios:
This exothermic reaction occurs at high temperatures (typically >700°C) and is used for bulk synthesis .
Aluminothermic Reduction
A redox reaction using aluminum powder as a reducing agent:
This method is cost-effective for large-scale production but requires precise control of ignition conditions .
Reactions with Titanium Tetrachloride (TiCl₄)
TiCl₄ reacts with silane (SiH₄) or dichlorosilane (SiH₂Cl₂) in gas-phase processes:
These reactions are favored in chemical vapor deposition (CVD) for thin-film applications .
Phase Transitions and Stability
TiSi₂ exhibits two polymorphs: C49 (high-resistivity) and C54 (low-resistivity). Phase transitions are critical for semiconductor performance.
Property | C49 Phase | C54 Phase |
---|---|---|
Resistivity (μΩ·cm) | 60–70 | 15–20 |
Formation Temperature | 600–750°C | 800–900°C |
Stability | Metastable | Thermodynamically stable |
-
C49-to-C54 Transition :
Driven by annealing at 800–900°C . Heavy doping (e.g., As or P) raises the transition temperature (up to 850°C for As-doped substrates) .
The activation energy for this transition is ~3.5 eV, influenced by grain size and dopant distribution . -
Decomposition :
At temperatures >900°C, TiSi₂ decomposes into Ti₅Si₃ and Si:
This limits its use in high-temperature applications .
Oxidation and Hydrolysis
-
Reacts with steam at elevated temperatures:
This reaction is suppressed in inert atmospheres . -
Violent oxidation occurs with strong oxidizers (e.g., KNO₃), producing TiO₂ and SiO₂ .
Halogenation
TiSi₂ reacts with halogens at high temperatures:
Similar reactions occur with Cl₂, Br₂, and I₂, forming respective titanium halides .
Doping Effects
-
Arsenic-doped Si substrates : Form TiAs precipitates at C49 grain boundaries, increasing transition temperatures .
-
Phosphorus-doped substrates : No phosphide formation; transition temperatures remain stable (~800°C) .
Salicide Process
In semiconductor fabrication, Ti reacts with Si to form TiSi₂ via:
Key steps include:
-
C49 Formation : Initial reaction at 600–700°C.
-
C54 Transition : Annealing at 800–900°C for low-resistivity contacts .
Composite Formation
In Mo-Si-Ti systems, TiSi₂ forms solid solutions:
Mechanical activation (e.g., ball milling) enhances reaction kinetics and refines microstructures .
Reaction Kinetics and Thermodynamics
-
Activation Energy : ~200 kJ/mol for Ti-Si interdiffusion in thin films .
-
Adiabatic Temperature : 2550 K for Ti₅Si₃ formation, enabling self-propagating high-temperature synthesis (SHS) .
Reaction | ΔH (kJ/mol) | T (°C) |
---|---|---|
Ti + 2Si → TiSi₂ | -579 | >700 |
3TiO₂ + 6SiO₂ + 10Al → ... | -4200 | 1000 |
TiCl₄ + 2SiH₄ → TiSi₂ + ... | -320 | 400–600 |
Challenges and Mitigation
Aplicaciones Científicas De Investigación
Microelectronics
VLSI Applications
Titanium disilicide is extensively used in Very Large Scale Integration (VLSI) technology as a contact material. It serves as an effective gate-level interconnect in silicon-based devices, enhancing electrical performance due to its low resistivity. Research indicates that TiSi₂ can be formed through various methods such as sputtering and chemical vapor deposition, which are critical for creating reliable interconnections in integrated circuits .
Thin Films for Semiconductor Devices
The formation of this compound thin films is crucial for semiconductor applications. These films exhibit excellent thermal and chemical stability, making them suitable for high-temperature environments often encountered in semiconductor processing. The deposition techniques employed include radio-frequency plasma-enhanced chemical vapor deposition, which facilitates the growth of high-quality TiSi₂ films on silicon substrates .
Energy Storage
Lithium-Ion Batteries
Recent studies have shown that this compound can be utilized as an anode material in lithium-ion batteries. Its incorporation into silicon nanonets significantly improves the capacity and cycling stability of the batteries. The TiSi₂-based anodes demonstrate a capacity retention of only 0.1% fade per cycle over numerous charge-discharge cycles, indicating their potential for next-generation energy storage solutions .
Catalysis
Photocatalytic Applications
this compound has emerged as a promising photocatalyst for various chemical reactions, especially in environmental applications such as water splitting and pollutant degradation. Research indicates that TiSi₂ can be combined with other materials to enhance photocatalytic efficiency, making it a valuable component in sustainable energy technologies .
Material Science
Composite Materials
In material science, this compound is being explored for its potential to form composite materials that leverage its mechanical strength and thermal stability. These composites are being investigated for applications in aerospace and automotive industries where lightweight and durable materials are essential.
-
VLSI Technology Development
A study conducted at the University of Surrey demonstrated the feasibility of using this compound in VLSI processes, highlighting its effectiveness in enhancing device performance through improved interconnect reliability . -
Battery Performance Enhancement
Research at Boston College showcased the development of silicon-coated this compound nanonets as an advanced anode material for lithium-ion batteries, achieving significant improvements in energy capacity and cycle life compared to traditional materials . -
Photocatalytic Efficiency
Investigations into this compound's role in photocatalysis have revealed its ability to absorb light effectively, thus facilitating chemical reactions under solar irradiation, which is vital for sustainable environmental solutions .
Mecanismo De Acción
The mechanism of action of titanium disilicide in semiconductor applications involves its ability to form low-resistivity contacts and reduce the sheet resistance of silicon and polysilicon lines . In photocatalysis, this compound acts as a catalyst, facilitating the splitting of water molecules under solar radiation .
Comparación Con Compuestos Similares
- Zirconium disilicide
- Hafnium disilicide
- Titanium silicide
Titanium disilicide stands out for its exceptional electrical conductivity and thermal stability, which are critical for its widespread use in the semiconductor industry.
Actividad Biológica
Titanium disilicide (TiSi₂) is an intermetallic compound that has garnered attention for its unique properties and potential applications in various fields, including electronics and materials science. Recent studies have also begun to explore its biological activity, particularly its interactions with biomolecules and cellular processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound is characterized by its high melting point (approximately 2130 °C) and excellent oxidation resistance. It typically forms a complex hexagonal crystal structure, which contributes to its mechanical strength and stability at elevated temperatures. The synthesis of this compound can be achieved through various methods, including chemical vapor deposition, mechanical alloying, and self-propagating high-temperature synthesis (SHS) .
Research indicates that this compound can influence cellular processes by modulating cell signaling pathways and gene expression related to oxidative stress and apoptosis. The compound interacts with enzymes and proteins through metallic-covalent and ionic bonds, which can either inhibit or enhance their activities . These interactions suggest that this compound may play a role in biochemical processes involving oxidative stress responses.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect various cell types. For instance, it has been shown to influence the proliferation and viability of specific cell lines, indicating potential cytotoxic effects at certain concentrations. These effects are believed to be mediated through oxidative stress mechanisms, where the compound may induce reactive oxygen species (ROS) production .
Case Studies
- Cellular Response to this compound :
- Biocompatibility Assessment :
Table 1: Summary of Biological Effects of this compound
Toxicological Considerations
Despite the promising applications of this compound in biomaterials, comprehensive toxicological assessments are still needed to fully understand its biological implications. Current data suggest that while there are beneficial interactions with certain cell types, there may also be cytotoxic effects at elevated concentrations . Further research is required to elucidate the long-term effects and mechanisms underlying these interactions.
Propiedades
InChI |
InChI=1S/2Si.Ti | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQEGUNXWZVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ti]=[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiSi2, Si2Ti | |
Record name | Titanium disilicide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Titanium_disilicide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894998 | |
Record name | Titanium disilicide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-83-7 | |
Record name | Titanium silicide (TiSi2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12039-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Titanium silicide (TiSi2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium silicide (TiSi2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Titanium disilicide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Titanium disilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does titanium disilicide interact with silicon substrates during its formation?
A1: TiSi₂ forms through a solid-phase reaction between titanium and silicon. This process involves several stages, including the formation of a titanium-rich silicide (C49-TiSi₂) followed by a transformation to the more stable and lower resistivity this compound phase (C54-TiSi₂) [, , , ]. The presence of dopants in the silicon substrate, such as arsenic or phosphorus, can influence the growth rate and uniformity of the TiSi₂ layer [, ].
Q2: Does the presence of dopants in the silicon substrate affect TiSi₂ formation?
A2: Yes, the presence of dopants like arsenic or phosphorus in the silicon substrate can impact TiSi₂ formation. For example, heavily arsenic-doped substrates can lead to the formation of TiAs precipitates at the C49-TiSi₂ grain boundaries, increasing the C49-to-C54 transformation temperature [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula is TiSi₂, and its molecular weight is 104.08 g/mol.
Q4: Are there different phases of this compound?
A4: Yes, this compound exhibits different phases, with the C49 and C54 phases being the most relevant for microelectronic applications. The C49 phase is metastable with higher resistivity, while the C54 phase is the thermodynamically stable phase, exhibiting lower resistivity, making it desirable for interconnects [, ].
Q5: How does this compound perform at high temperatures?
A5: TiSi₂ demonstrates good thermal stability, making it suitable for high-temperature applications. Studies show its stability up to at least 600°C, and even higher temperatures when used as a contact material in thermoelectric generators [].
Q6: Can this compound be used as a catalyst?
A7: Research indicates that TiSi₂ can function as a catalyst for water splitting, facilitating hydrogen and oxygen generation []. This catalytic activity makes it a potential candidate for clean energy applications.
Q7: How stable is this compound as a catalyst for water splitting?
A8: Studies have shown that TiSi₂ maintains its catalytic stability for water splitting over several months, making it a promising material for long-term use in this application [].
Q8: Have there been any computational studies on this compound?
A9: While the provided research does not delve deeply into computational studies specifically focused on TiSi₂ properties, it highlights the use of analytical one-dimensional models to design and understand the behavior of lightly doped drain (LDD) devices incorporating TiSi₂. These models have demonstrated good agreement with experimental data, showcasing the potential of computational approaches in this field [].
Q9: How does the structure of this compound relate to its electrical conductivity?
A10: The C54 phase of TiSi₂ possesses a crystal structure that enables low electrical resistivity, making it highly desirable for applications requiring efficient electrical conduction, such as interconnects in microelectronic devices [, , ].
Q10: What factors can affect the stability of this compound thin films?
A11: Factors such as high temperatures and exposure to oxygen can impact the stability of TiSi₂ thin films. Capping layers, such as titanium nitride (TiN), have been shown to improve the thermal stability of TiSi₂ by hindering material diffusion [].
Q11: Are there any alternative materials to this compound in microelectronics?
A12: While TiSi₂ remains a dominant material, other metal silicides, like cobalt disilicide (CoSi₂) and nickel silicide (NiSi), are also being explored as potential alternatives for specific applications in microelectronics. The choice depends on factors such as resistivity, thermal stability, and compatibility with existing fabrication processes [].
Q12: What analytical techniques are commonly employed to characterize this compound?
A12: Characterizing TiSi₂ utilizes various techniques, including:
- X-ray Diffraction (XRD): Determining crystal structure and phase identification [, ].
- Rutherford Backscattering Spectrometry (RBS): Analyzing film thickness, composition, and impurity profiling [, , ].
- Scanning Electron Microscopy (SEM): Examining surface morphology and microstructure [, ].
- Transmission Electron Microscopy (TEM): Investigating microstructure and interface characteristics at high resolution [, ].
- Atomic Force Microscopy (AFM): Studying surface roughness and morphology changes, particularly in thin films [].
- Four-Point Probe Measurements: Determining sheet resistance and assessing electrical properties [, ].
- X-ray Photoelectron Spectroscopy (XPS): Analyzing elemental composition and chemical states [].
- Secondary Ion Mass Spectrometry (SIMS): Profiling elemental and isotopic composition, particularly for dopant distribution studies [].
- Auger Electron Spectroscopy (AES): Analyzing elemental composition and chemical states, often combined with ion sputtering for depth profiling [].
Q13: When did this compound gain significant attention in microelectronics?
A15: TiSi₂ rose to prominence in the 1980s with the increasing demand for faster and more scalable integrated circuits. Its low resistivity and compatibility with silicon processing technologies led to its widespread adoption for gate and interconnect applications [, ].
Q14: Apart from microelectronics, what other fields benefit from this compound?
A16: The unique properties of TiSi₂ extend its applications beyond microelectronics:* Thermoelectric Generators: As a contact material on the hot side, enabling higher operating temperatures and improved efficiency [].* Biomedical Engineering: Incorporated into hydroxyapatite composites for enhanced mechanical and electrical properties in bone tissue engineering applications [, ].* Photocatalysis: Demonstrated potential in water splitting for hydrogen production [].* Lithium-ion Batteries: Explored as a potential anode material due to its layered structure and ability to intercalate lithium ions [].
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